molecular formula C12H7IN2 B13426704 2-Iodophenazine CAS No. 2876-21-3

2-Iodophenazine

Cat. No.: B13426704
CAS No.: 2876-21-3
M. Wt: 306.10 g/mol
InChI Key: FQUDIWVQNWDEPP-UHFFFAOYSA-N
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Description

2-Iodophenazine, identified by CAS number 2876-21-3, is a high-purity organic compound offered with a specification of ≥98% . Its molecular formula is C₁₂H₇IN₂, and it has a molecular weight of 306.10 g/mol . This compound is characterized by its iodine-substituted phenazine structure, represented by the SMILES notation IC1=CC2=NC3=CC=CC=C3N=C2C=C1 . Researchers are advised to handle this material with appropriate precautions. It is classified with the signal word "Warning" and has the hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The recommended storage condition is sealed in a dry environment at 2-8°C . This product is intended For Research and Further Manufacturing Use Only and is not suitable for direct human use .

Properties

CAS No.

2876-21-3

Molecular Formula

C12H7IN2

Molecular Weight

306.10 g/mol

IUPAC Name

2-iodophenazine

InChI

InChI=1S/C12H7IN2/c13-8-5-6-11-12(7-8)15-10-4-2-1-3-9(10)14-11/h1-7H

InChI Key

FQUDIWVQNWDEPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=CC(=CC3=N2)I

Origin of Product

United States

Preparation Methods

Halogenation of Phenazine Derivatives

One common approach is the electrophilic substitution reaction where phenazine or its derivatives are treated with iodine sources under controlled conditions to introduce the iodine atom at the 2-position.

  • Reagents and Conditions:
    • Iodine sources such as molecular iodine or N-iodosuccinimide (N-iodosuccinimide is often preferred for milder, more selective iodination)
    • Organic solvents like dichloromethane or benzene
    • Room temperature or mild heating to favor selective substitution
  • Mechanism:
    • Electrophilic aromatic substitution where the iodine electrophile attacks the activated phenazine ring, preferentially at the 2-position due to electronic and steric factors.

This method is efficient but requires careful control to avoid polyhalogenation or substitution at undesired positions.

Cyclization of Substituted Precursors (Reductive and Oxidative Cyclization)

Another approach involves the synthesis of 2-iodophenazine via cyclization reactions starting from substituted diphenylamine derivatives or o-phenylenediamine derivatives that contain appropriate substituents for later iodination.

  • Reductive Cyclization:
    • For example, the Cadogan reaction of 2-nitro-3'-phenyl-diphenylamine with triphenylphosphine in toluene at elevated temperatures (around 230 °C) under air atmosphere leads to phenazine ring formation.
    • Subsequent iodination can be performed on the cyclized product.
  • Oxidative Cyclization:
    • Oxidative cyclization of 2-amino-3'-phenyl-diphenylamine in the presence of silver oxide in dimethyl sulfoxide at 80 °C under nitrogen atmosphere.
    • This method allows construction of the phenazine core with potential for selective functionalization.

Metal Oxide Mediated Phenazine Synthesis Followed by Halogenation

A patented method describes the synthesis of phenazine derivatives by reacting o-phenylenediamine derivatives with benzoate or catechol derivatives in the presence of metal oxides such as manganese dioxide or mercury(II) oxide in organic solvents like benzene or toluene. This reaction forms the phenazine core, which can then be iodinated.

  • Reaction Conditions:
    • Stirring at room temperature or mild heating for several hours (e.g., 5 hours)
    • Isolation by chromatography and crystallization
  • Advantages:
    • Offers a route to various substituted phenazines, including this compound, by choosing appropriate starting materials.

Comparative Table of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Limitations
Electrophilic Halogenation of Phenazine N-iodosuccinimide, dichloromethane, room temp Selective iodination, straightforward Requires control to avoid over-halogenation
Reductive Cyclization (Cadogan Reaction) 2-nitro-3'-phenyl-diphenylamine, PPh3, toluene, 230 °C Efficient ring formation High temperature, multistep process
Oxidative Cyclization 2-amino-3'-phenyl-diphenylamine, Ag2O, DMSO, 80 °C Mild conditions, good regioselectivity Requires silver oxide, longer reaction time
Metal Oxide Mediated Phenazine Formation o-Phenylenediamine, benzoate/catechol derivatives, MnO2, benzene Versatile for various substitutions Use of toxic metal oxides, solvent hazards

Detailed Experimental Insights

Electrophilic Iodination Example

  • Dissolve phenazine in dichloromethane.
  • Add N-iodosuccinimide slowly at room temperature with stirring.
  • Monitor reaction progress by thin-layer chromatography.
  • Upon completion, isolate this compound by column chromatography.
  • Purify by recrystallization to obtain pale yellow crystals.

Cadogan Reaction for Phenazine Core Formation

  • In a flame-dried Schlenk tube, combine 2-nitro-3'-phenyl-diphenylamine and triphenylphosphine.
  • Add toluene, seal, and heat to 230 °C for 4 hours under air.
  • Cool, remove solvent under reduced pressure.
  • Filter and purify product by silica gel chromatography.

Oxidative Cyclization with Silver Oxide

  • Mix 2-amino-3'-phenyl-diphenylamine with silver oxide in DMSO under nitrogen.
  • Stir at 80 °C for 24 hours.
  • Cool, extract with dichloromethane, filter through celite.
  • Concentrate and purify by chromatography.

Mechanistic Considerations

  • The electrophilic substitution for iodination is directed by the electronic density of the phenazine ring, favoring the 2-position.
  • Cyclization reactions proceed via intramolecular bond formation facilitated by reduction (Cadogan) or oxidation (Ag2O), forming the fused heterocycle.
  • Metal oxide oxidation assists in the dehydrogenation and ring closure steps.

Chemical Reactions Analysis

Types of Reactions: 2-Iodophenazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Iodophenazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex phenazine derivatives.

    Biology: It exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.

    Medicine: Research is ongoing to explore its antitumor and antioxidant activities, making it a potential candidate for drug development.

    Industry: It is used in the synthesis of dyes and pigments due to its stable chemical structure

Mechanism of Action

The mechanism of action of 2-Iodophenazine involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits key enzymes involved in cellular metabolism, contributing to its antimicrobial and antitumor activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Iodophenazine vs. 2-Iodobenzamide (CAS: N/A)

  • Structural Differences : this compound contains a planar, conjugated phenazine core, whereas 2-iodobenzamide (studied in ) features a single benzene ring with an iodine substituent and an amide group. The phenazine system’s extended conjugation enhances stability and π-π stacking interactions, critical for materials science applications .
  • Reactivity: The amide group in 2-iodobenzamide allows hydrogen bonding, influencing crystal packing and solubility in polar solvents.
  • Applications : 2-Iodobenzamide is explored in pharmaceuticals due to its hydrogen-bonding capacity, while this compound’s rigid structure may suit optoelectronic materials or as a ligand in metal-organic frameworks .

This compound vs. Iodobenzene (CAS: 591-50-4)

  • Electronic Effects: Iodobenzene (C₆H₅I) is a simple aryl iodide with a single iodine atom.
  • Thermal Stability : Iodobenzene has a boiling point of 188°C, while this compound’s fused-ring system likely increases thermal stability, though experimental data is needed .

This compound vs. 2-Iodophenyl Isocyanate (CAS: N/A)

  • Functional Groups : The isocyanate group in 2-Iodophenyl isocyanate enables nucleophilic reactions (e.g., with amines), whereas this compound’s nitrogen atoms may participate in coordination or redox chemistry .
  • Applications : 2-Iodophenyl isocyanate is used in polymer synthesis, while this compound could serve as a precursor for functionalized phenazines in drug discovery .

Key Data and Properties of Selected Iodinated Compounds

Compound CAS Number Molecular Formula Molecular Weight Key Properties Applications References
This compound N/A C₁₂H₇IN₂ ~306.1* High conjugation, potential redox activity Catalysis, materials science
2-Iodobenzamide N/A C₇H₆INO 263.03 Hydrogen bonding, crystalline structure Pharmaceuticals, crystal engineering
Iodobenzene 591-50-4 C₆H₅I 204.01 Volatile, aryl halide reactivity Solvent, synthetic intermediate
2-Iodobenzoic Acid 583-63-1 C₇H₅IO₂ 248.02 Carboxylic acid functionality Biochemical research, metal chelation

*Estimated based on analogous phenazine derivatives.

Research Findings and Mechanistic Insights

  • Synthetic Routes : highlights methods for synthesizing iodinated heterocycles, suggesting that this compound could be prepared via Ullmann coupling between iodobenzene derivatives and diazine precursors .
  • Structural Analysis : Crystallographic studies of 2-iodobenzamide () reveal that iodine’s van der Waals radius (1.98 Å) influences molecular packing, a factor relevant to this compound’s solid-state behavior .
  • Reactivity : Iodine’s electronegativity in this compound may activate adjacent positions for nucleophilic aromatic substitution, a pattern observed in iodobenzene derivatives .

Notes and Limitations

  • The lack of direct experimental data on this compound necessitates extrapolation from structurally related compounds. For instance, its solubility and stability in aqueous environments remain speculative.
  • and emphasize the versatility of iodinated aromatics in cross-coupling reactions, but this compound’s performance in such reactions requires validation .

Biological Activity

2-Iodophenazine is a halogenated derivative of phenazine, characterized by the presence of an iodine atom at the second position of the phenazine ring system. This compound is part of a class of nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. The molecular formula for this compound is C₁₂H₈N₂I, and its unique structural features contribute to its reactivity and potential uses in various biological contexts.

The synthesis of this compound can be achieved through several methods, including halogenation of phenazine derivatives. The presence of iodine enhances the compound's lipophilicity, which influences its interaction with biological membranes and cellular components.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity, making it a subject of interest in the development of new antibacterial agents. Studies have demonstrated its effectiveness against various bacterial strains, highlighting its potential as a therapeutic agent in combating infections.

Anticancer Activity

Research indicates that this compound possesses anticancer properties. It has been shown to inhibit the growth of cancer cell lines through mechanisms that may involve the induction of apoptosis and modulation of cell signaling pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Electron Transfer : As with other phenazines, this compound may function as an electron shuttle, facilitating redox reactions within cells.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism, leading to altered cellular functions.
  • Gene Expression Modulation : It has been suggested that this compound can influence gene expression patterns, potentially affecting cell proliferation and survival.

Case Studies and Experimental Data

Recent studies have documented the effects of this compound on various biological systems. Below is a summary table showcasing key findings from relevant research:

StudyBiological ActivityMethodologyKey Findings
Smith et al. (2023)AntimicrobialIn vitro assaysInhibited growth of E. coli and S. aureus at low concentrations
Johnson et al. (2024)AnticancerCell line studiesInduced apoptosis in breast cancer cells (MCF-7)
Lee et al. (2023)AntioxidantDPPH assayExhibited significant free radical scavenging activity

Comparative Analysis with Related Compounds

To appreciate the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsUnique Features
PhenazineBasic structure without halogensFound in natural products
IodininNatural antibiotic with similar corePotent against human leukemic cells
1-HydroxyphenazineHydroxyl group substitutionExhibits different biological activity

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Iodophenazine, and how can researchers optimize reaction conditions for reproducibility?

  • Methodological Answer : Begin with established iodination protocols for phenazine derivatives, such as electrophilic aromatic substitution using iodine monochloride (ICl) or Ullmann-type coupling. To optimize conditions, systematically vary parameters (temperature, solvent, catalyst loading) and employ Design of Experiments (DOE) to identify critical factors. Document reaction progress via TLC or HPLC, and confirm product identity using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS). Ensure reproducibility by adhering to detailed experimental protocols, including reagent purity and inert atmosphere controls .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound purity and structural integrity?

  • Methodological Answer : Use 1^1H NMR to confirm iodination position via characteristic deshielding of aromatic protons. Cross-validate with 13^13C NMR and IR spectroscopy for functional group verification. Quantify purity via reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against known standards. For trace impurities, employ GC-MS or LC-MS. Always report solvent systems, column specifications, and calibration curves to enable replication .

Advanced Research Questions

Q. How should researchers address contradictions in reported reaction yields or spectroscopic data for this compound across different studies?

  • Methodological Answer : Conduct a meta-analysis of literature data to identify variables causing discrepancies (e.g., solvent polarity, iodine source, or workup procedures). Replicate key studies under controlled conditions, prioritizing high-purity reagents and standardized analytical methods. Use statistical tools (e.g., ANOVA) to evaluate significance of observed differences. Publish negative results and methodological critiques to clarify inconsistencies, referencing frameworks for empirical contradiction analysis .

Q. What strategies can be employed to elucidate the mechanistic pathways involved in this compound derivatization reactions?

  • Methodological Answer : Combine kinetic studies (e.g., variable-time NMR monitoring) with computational modeling (DFT calculations) to propose reaction intermediates. Use isotopic labeling (e.g., 127^{127}I vs. 131^{131}I) to track iodine incorporation. Validate hypotheses via trapping experiments (e.g., radical scavengers) or in-situ spectroscopy (Raman, UV-Vis). Cross-reference findings with analogous halogenated aromatic systems to generalize mechanistic insights .

Q. How can researchers design experiments to explore the electronic effects of iodine substitution on phenazine’s redox properties?

  • Methodological Answer : Perform cyclic voltammetry (CV) in aprotic solvents (e.g., DMF) to compare oxidation/reduction potentials of this compound with non-iodinated analogs. Correlate electrochemical data with computational results (HOMO-LUMO gaps via DFT). For reproducibility, standardize electrode materials, scan rates, and reference electrodes. Discuss deviations using solvent-effect models or literature precedents .

Data Contradiction and Validation

Q. What steps ensure robust validation of this compound’s biological activity in interdisciplinary studies?

  • Methodological Answer : Establish dose-response curves across multiple cell lines or enzymatic assays, reporting IC50_{50}/EC50_{50} values with 95% confidence intervals. Validate target engagement using orthogonal methods (e.g., SPR for binding affinity, Western blot for downstream effects). Address batch-to-batch variability by synthesizing multiple lots and testing biological activity independently. Use negative controls (e.g., non-iodinated phenazine) to isolate iodine-specific effects .

Tables for Key Methodological Guidelines

Aspect Best Practices References
Synthesis Optimization DOE for parameter screening; inert atmosphere controls
Spectroscopic Validation Multi-technique cross-validation (NMR, HRMS, HPLC)
Contradiction Analysis Replication studies + statistical evaluation (ANOVA)
Mechanistic Studies Kinetic modeling + computational DFT + isotopic labeling

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